
4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common reaction conditions include:
Reagents: Hydrazine hydrate, cyclopropyl ketone, methyl phenyl ketone
Solvents: Ethanol, methanol, or acetic acid
Catalysts: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
Temperature: Reactions are usually carried out at reflux temperatures.
Industrial Production Methods
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the pyrazolone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions like pain and inflammation.
Industry: May be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
4-methyl-1-phenyl-3-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-ethyl-1-phenyl-3-pyrazolone: Used in the synthesis of various pharmaceuticals.
4-phenyl-1-phenyl-3-pyrazolone: Studied for its potential therapeutic applications.
Uniqueness
4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other pyrazolone derivatives.
特性
CAS番号 |
918907-31-0 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
4-cyclopropyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N2O/c1-9-12(10-7-8-10)13(16)15(14-9)11-5-3-2-4-6-11/h2-6,10,12H,7-8H2,1H3 |
InChIキー |
QAXYGBZHVMFTQR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1C2CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


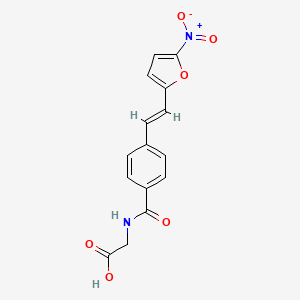
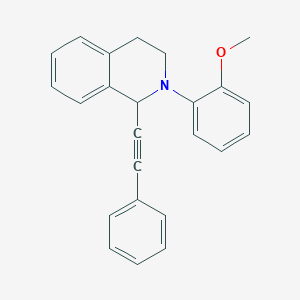


![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
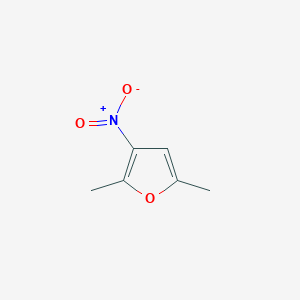
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
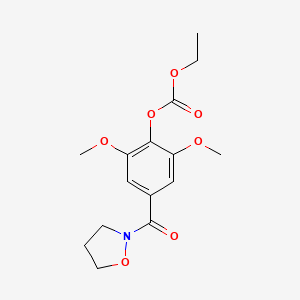
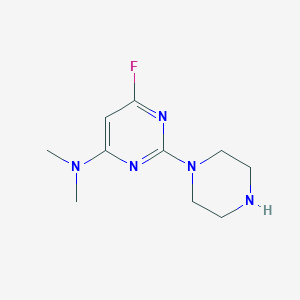
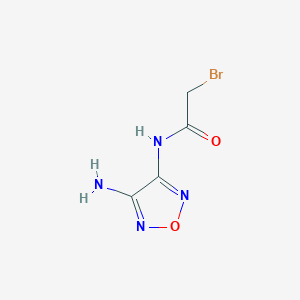
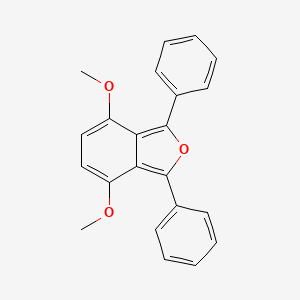
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
